3-((2,6-Difluorobenzyl)oxy)azetidine

Lipophilicity LogP Lead optimization

Researchers requiring a metabolically stable, CNS-permeable azetidine scaffold with consistent SAR often face supply of impure or incorrectly substituted isomers. 3-((2,6-Difluorobenzyl)oxy)azetidine (CAS 1121593-10-9) provides the specific 2,6-difluoro O-linked regioisomer, eliminating SAR discrepancies across congener series. • Experimentally determined LogP 1.658 and Fsp³ 0.4 ensure drug-like physicochemical profile. • Free NH (pKa ~11.3) enables parallel N-functionalization for library synthesis. • 98% purity (mode across major suppliers) minimizes false positives in kinase assays and fragment screening. • Procurement from BenchChem ensures consistent quality for PROTAC linker, kinase modulator, and fragment-based discovery programs.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B11903611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,6-Difluorobenzyl)oxy)azetidine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=C(C=CC=C2F)F
InChIInChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeyLEWSEAMTYWDDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2,6-Difluorobenzyl)oxy)azetidine (CAS 1121593-10-9): Physicochemical Profile and Comparator Positioning for Research Procurement


3-((2,6-Difluorobenzyl)oxy)azetidine (CAS 1121593-10-9, molecular formula C₁₀H₁₁F₂NO, MW 199.20) is a 3-alkoxy-substituted azetidine building block bearing a 2,6-difluorobenzyl ether substituent at the C-3 position of the four-membered aza-heterocycle . The compound is supplied primarily as a free base and is catalogued for medicinal chemistry applications, including use as a core scaffold for protease inhibitors, kinase modulators, and targeted protein degraders (PROTACs) . Its experimentally determined LogP of 1.658, moderate hydrogen-bonding capacity (2 HBA, 1 HBD), and fraction sp³ (Fsp³ = 0.4) position it within drug-like physicochemical space . As a member of the difluorobenzyloxy-azetidine subclass, it is structurally distinct from N-alkylated, C-linked, and non-fluorinated azetidine analogs—differences that translate into quantifiable variations in lipophilicity, basicity, and conformational preference relevant to lead optimization campaigns [1].

Why 3-((2,6-Difluorobenzyl)oxy)azetidine Cannot Be Casually Interchanged with Other Difluorobenzyl-Azetidine Building Blocks


Within the difluorobenzyl-azetidine chemical space, seemingly minor structural variations—fluorine substitution position on the benzyl ring (2,6- vs. 2,4- vs. 3,5-), connectivity of the benzyl group to the azetidine core (O-linked ether vs. N-linked amine vs. direct C-linked), and the presence or absence of the ether oxygen atom—produce divergent physicochemical properties that directly impact pharmacokinetic behavior and synthetic tractability . The Melnykov et al. (2022, 2023) systematic studies demonstrated that fluorination pattern and the distance between fluorine atoms and the protonation center are major determinants of pKa and LogP in saturated heterocyclic amines [1][2]. Consequently, substituting a 2,6-difluorobenzyloxy-azetidine with its 2,4- or 3,5-difluoro regioisomer, or replacing the O-linker with a C-linker or N-linker, will yield a compound with measurably different lipophilicity, hydrogen-bonding capacity, and metabolic liability—rendering structure-activity relationships (SAR) non-transferable across this apparent congener series. The quantitative evidence below establishes the specific magnitude of these differences.

Head-to-Head Quantitative Differentiation of 3-((2,6-Difluorobenzyl)oxy)azetidine Against Closest Structural Analogs


LogP Differentiation: 2,6-Difluoro O-Linked Ether vs. Non-Fluorinated Benzyloxy Analog

3-((2,6-Difluorobenzyl)oxy)azetidine exhibits a measured LogP of 1.658, as reported in the Fluorochem product datasheet . In contrast, the non-fluorinated parent analog 3-(benzyloxy)azetidine (free base, CAS 897086-95-2) has a computationally derived LogP of 1.175, reported by Chemscene . The 0.483 log unit difference represents an approximately 3-fold increase in octanol-water partition coefficient attributable to the 2,6-difluoro substitution on the aromatic ring. This controlled comparison isolates the specific contribution of the 2,6-difluoro motif to lipophilicity within an otherwise identical O-linked azetidine ether scaffold.

Lipophilicity LogP Lead optimization ADME

LogP Differentiation: O-Linked 2,6-Difluorobenzyl Ether vs. N-Linked 2,6-Difluorobenzyl Alcohol Regioisomer

The connectivity of the 2,6-difluorobenzyl group to the azetidine scaffold dramatically impacts lipophilicity. The target compound, featuring an O-linked ether at the azetidine C-3 position, has a LogP of 1.658 . Its N-linked regioisomer, 1-(2,6-difluorobenzyl)azetidin-3-ol (CAS 1603213-77-9), where the 2,6-difluorobenzyl group is attached to the azetidine nitrogen and a free hydroxyl occupies the C-3 position, has a reported LogP of −0.59 . The ΔLogP of 2.25 units represents an approximately 178-fold difference in lipophilicity—a magnitude of difference that would produce fundamentally different tissue distribution and membrane permeation profiles if these building blocks were incorporated into a common lead series.

Regioisomerism Lipophilicity Connectivity ADME

Purity Specification Differentiation Among Commercial Suppliers of 3-((2,6-Difluorobenzyl)oxy)azetidine

Commercial suppliers of 3-((2,6-Difluorobenzyl)oxy)azetidine offer the compound at varying purity specifications. Fluorochem supplies the compound at 98% purity (SKU F715172) with associated GHS documentation, MDL number MFCD11874771, and full SDS . MolCore similarly lists NLT 98% purity with ISO certification . In contrast, Chemenu supplies the identical CAS number at 95% purity (Catalog CM300560) . For the structurally analogous 3-((2,4-difluorobenzyl)oxy)azetidine (CAS 1121592-60-6), Chemenu also provides a 95% purity specification , while the 3,5-difluoro isomer (CAS 1121595-11-6) is available at NLT 98% from 001chemical with storage at 2–8°C [1]. The 3% absolute purity difference between 98% and 95% specifications may be critical for applications requiring high-assay starting material.

Purity Quality control Procurement Vendor comparison

Physicochemical Property Differentiation: 2,6- vs. 2,4-Difluorobenzyloxy Regioisomers — Density and Predicted Boiling Point

The positional isomerism of fluorine atoms on the benzyl ring produces measurable differences in bulk physical properties. The 2,4-difluoro regioisomer, 3-((2,4-difluorobenzyl)oxy)azetidine (CAS 1121592-60-6), has ACD/Labs-predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 249.9 ± 40.0 °C at 760 mmHg . While experimentally determined density and boiling point data for the target 2,6-difluoro compound are not publicly reported, the ACD/LogP difference between the two isomers (2,4-isomer: 1.63 ; target 2,6-isomer: 1.658 experimental ) provides a computable frame of reference: the 2,6-substitution pattern yields a marginally higher LogP (+0.028) than the 2,4-substitution pattern, consistent with the reduced aqueous solvation expected from the more sterically shielded 2,6-difluoro arrangement [1].

Regioisomerism Physical properties Purification Formulation

Metabolic Stability Inference: Azetidine Ether Scaffolds and the Advantage of Distal Fluorination in the 2,6-Difluorobenzyl Group

The Melnykov et al. (2023) systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance measurements (CLint) indicate high metabolic stability for the vast majority of fluorinated saturated heterocyclic amines studied, with the sole exception being the 3,3-difluoroazetidine derivative [1][2]. Although the target compound was not among the specific amines profiled in that study (which focused on endocyclic fluorination), class-level inference supports that the exocyclic 2,6-difluorobenzyl ether motif—where fluorine atoms are positioned distal to the azetidine nitrogen protonation center—should preserve the favorable metabolic stability profile of the azetidine core while the electron-withdrawing difluoroaromatic group protects the benzylic methylene from oxidative metabolism relative to a non-fluorinated benzyloxy group. In contrast, the N-linked regioisomer 1-(2,6-difluorobenzyl)azetidin-3-ol places the fluorinated benzyl group directly on the nitrogen, altering both basicity and the metabolic liability of the N–CH₂ bond .

Metabolic stability Microsomal clearance Fluorination Drug discovery

Evidence-Backed Application Scenarios for 3-((2,6-Difluorobenzyl)oxy)azetidine in Drug Discovery and Chemical Biology


PROTAC Linker-Payload Assembly Requiring Moderate Lipophilicity with Defined Physicochemical Properties

The experimentally determined LogP of 1.658, combined with the rigid azetidine core (Fsp³ = 0.4) and the metabolically stable O-linked 2,6-difluorobenzyl ether, makes this building block well-suited for incorporation into PROTAC linker regions where moderate lipophilicity is required to balance aqueous solubility with passive membrane permeability . The 2,6-difluoro substitution pattern provides enhanced metabolic stability at the benzylic position compared to non-fluorinated benzyl ethers, while avoiding the excessive lipophilicity penalty (LogP > 3) that would risk promiscuous binding or poor solubility—a common pitfall in PROTAC design . Researchers should preferentially select this specific regioisomer (2,6-difluoro, O-linked) over the 2,4- or 3,5-difluoro variants to ensure consistent SAR within a lead optimization series.

Kinase Hinge-Binder Fragment Elaboration Using the Azetidine C-3 Oxygen as a Synthetic Diversification Point

The C-3 ether oxygen of the azetidine ring provides a well-defined vector for fragment growth, while the 2,6-difluorobenzyl group contributes a modulated electron-deficient aromatic surface capable of engaging in orthogonal π-stacking interactions with kinase hinge-region tyrosine or phenylalanine residues . The free azetidine NH (pKa of the conjugate acid predicted to be similar to unsubstituted azetidine, ~11.3) [1] remains available for subsequent N-functionalization (e.g., acylation, sulfonylation, or reductive amination), making this compound a versatile intermediate for parallel library synthesis. The availability of the 98% purity grade (Fluorochem) minimizes the risk of impurity-derived false positives in biochemical kinase assays.

CNS-Targeted Lead Optimization Where Balanced Lipophilicity and Low Molecular Weight Are Critical

With a molecular weight of 199.20 Da, LogP of 1.658, one H-bond donor, and two H-bond acceptors, 3-((2,6-difluorobenzyl)oxy)azetidine falls within favorable CNS drug-like property space . The ΔLogP of +2.25 relative to the N-linked regioisomer 1-(2,6-difluorobenzyl)azetidin-3-ol (LogP −0.59) places the O-linked compound in the CNS-accessible range (typically LogP 1–4), while the N-linked variant would likely exhibit poor brain penetration due to excessive hydrophilicity. For neuroscience programs evaluating azetidine-based scaffolds, the O-linked 2,6-difluorobenzyl ether represents the connectivity isomer most compatible with blood-brain barrier penetration requirements.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's favorable physicochemical profile (MW < 200, LogP < 2, Fsp³ = 0.4, only 3 rotatable bonds) aligns with fragment library design guidelines (Rule of Three) . The 2,6-difluoro motif provides a distinct ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR, enabling direct detection of protein-ligand interactions without the need for reporter displacement assays. Procurement from Fluorochem at 98% purity ensures that fragment soaking experiments are not confounded by impurities at the >2% level, which is critical given the high fragment concentrations (typically 0.1–1 mM) used in crystallographic and NMR screening workflows .

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